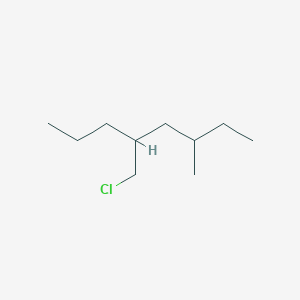

5-(Chloromethyl)-3-methyloctane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Chloromethyl)-3-methyloctane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the fifth carbon of a 3-methyloctane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methyloctane typically involves the chlorination of 3-methyloctane. One common method is the free radical chlorination, where 3-methyloctane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds through the formation of a radical intermediate, which then reacts with chlorine to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the controlled addition of chlorine to 3-methyloctane in a reactor, with careful monitoring of temperature and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-(Chloromethyl)-3-methyloctane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-3-methyloctane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Substitution: 5-(Hydroxymethyl)-3-methyloctane, 5-(Cyanomethyl)-3-methyloctane.

Oxidation: 5-(Hydroxymethyl)-3-methyloctane, 5-(Carboxymethyl)-3-methyloctane.

Reduction: 5-Methyl-3-methyloctane.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-3-methyloctane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as precursors for the synthesis of bioactive compounds with antimicrobial, antifungal, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyloctane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and synthesis processes.

Molecular Targets and Pathways: In biological systems, alkylating agents like this compound can interact with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to modifications in the structure and function of these biomolecules, which is the basis for its potential therapeutic applications.

Comparison with Similar Compounds

5-(Bromomethyl)-3-methyloctane: Similar in structure but with a bromine atom instead of chlorine.

5-(Iodomethyl)-3-methyloctane: Contains an iodine atom in place of chlorine.

5-(Hydroxymethyl)-3-methyloctane: The chlorine atom is replaced by a hydroxyl group.

Uniqueness: 5-(Chloromethyl)-3-methyloctane is unique due to its specific reactivity profile. The presence of the chloromethyl group makes it a versatile intermediate for various chemical reactions, offering a balance between reactivity and stability. This makes it particularly useful in synthetic organic chemistry and industrial applications.

Biological Activity

5-(Chloromethyl)-3-methyloctane is a chlorinated alkane that serves as an important intermediate in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for bioactive compounds. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

This compound is synthesized through the chlorination of 3-methyloctane, typically using free radical chlorination methods involving chlorine gas and ultraviolet light or radical initiators like benzoyl peroxide. This process results in the formation of a chloromethyl group that enhances the compound's reactivity, making it suitable for further chemical transformations.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Free Radical Chlorination | Reaction with chlorine gas under UV light or radical initiators |

| Continuous Flow Process | Controlled addition of chlorine in industrial settings |

The biological activity of this compound primarily arises from its role as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is crucial for various chemical transformations and is exploited in the synthesis of pharmaceuticals and agrochemicals.

Molecular Targets

In biological systems, alkylating agents like this compound can interact with nucleophilic sites in biomolecules such as DNA and proteins. These interactions can lead to structural modifications that may alter the function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Biological Activity and Case Studies

Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression or microbial growth.

Table 2: Biological Activities of Derivatives

| Activity Type | Example Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Chlorinated derivatives | Inhibition of bacterial cell wall synthesis |

| Antifungal | Alkylated variants | Disruption of fungal membrane integrity |

| Anticancer | Modified alkylating agents | Induction of apoptosis in cancer cells |

Research Findings

Recent studies have focused on the cytotoxic effects of this compound and its derivatives. For example, research has demonstrated that exposure to certain concentrations can lead to oxidative stress and cell death in various cell lines. In vitro studies have shown that treatment with these compounds alters protein expression profiles related to cell survival and stress response mechanisms .

Case Study: Acrolein Comparison

A notable comparison can be made with acrolein, another reactive compound known for its cytotoxic effects. Similar to this compound, acrolein induces oxidative stress and has been implicated in various pathological conditions. However, while acrolein primarily affects endothelial cells and mitochondrial function, this compound's mechanism may involve direct interaction with DNA .

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

5-(chloromethyl)-3-methyloctane |

InChI |

InChI=1S/C10H21Cl/c1-4-6-10(8-11)7-9(3)5-2/h9-10H,4-8H2,1-3H3 |

InChI Key |

CQPZBZPPCXNXFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)CC)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.